5-(2-(tert-Butylamino)-1-hydroxyethyl)salicylamide
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Overview
Description
AH 3474 is a biochemical.
Scientific Research Applications
Photocatalytic Degradation Studies
A study explored the photocatalytic transformation of salbutamol (a compound closely related to 5-(2-(tert-Butylamino)-1-hydroxyethyl)salicylamide) using titanium dioxide under simulated solar irradiation. This research involved a kinetic study of drug decomposition and the identification of intermediate compounds, contributing to understanding environmental pollutant degradation (Sakkas et al., 2007).
Analytical Method Development
There has been significant work in developing sensitive and reliable methods for detecting salbutamol in biological samples, such as human urine and serum. These methods involve liquid chromatography and gas chromatography, contributing to the accurate detection and quantification of compounds like this compound in clinical settings (Saleh et al., 2000).
Drug Synthesis and Modification
Research has also been conducted on the synthesis of derivatives of salicylamide, which is structurally related to this compound. These studies are vital for developing new pharmaceuticals with potential therapeutic benefits (Bavin et al., 1952).
Environmental and Toxicological Assessments
Studies have also focused on the environmental impact and ecotoxicity of compounds similar to this compound, providing crucial data for assessing the safety and environmental implications of these compounds (Sakkas et al., 2007).
Properties
CAS No. |
22560-59-4 |
---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)15-7-11(17)8-4-5-10(16)9(6-8)12(14)18/h4-6,11,15-17H,7H2,1-3H3,(H2,14,18) |
InChI Key |
XJSJWMNGCFMVJB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)C(=O)N)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)C(=O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(2-t-butylamino-1-hydroxyethyl)salicylamide AH 3474 AH 3474, (+-)-isomer AH-3474 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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